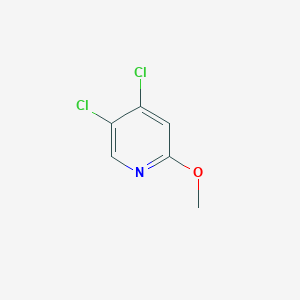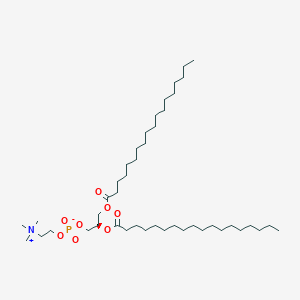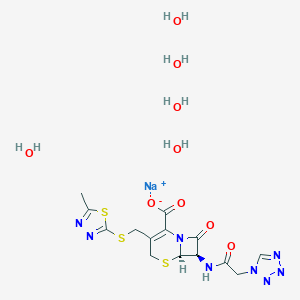
Xtt tetrazolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GNF-Pf-117 is a chemical compound known for its selective inhibition properties. It is primarily used in scientific research for its ability to inhibit specific enzymes, making it a valuable tool in the study of various biological processes .
準備方法
合成経路と反応条件: GNF-Pf-117の合成は、中間体の合成とその後の制御された条件下での反応を含む複数のステップを伴います。 正確な合成経路は異なる場合がありますが、通常は反応を促進するために有機溶媒と触媒を使用します .
工業生産方法: GNF-Pf-117の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 これには、工業グレードの機器と厳格な品質管理対策を使用して、最終製品の純度と一貫性を確保することが含まれます .
化学反応の分析
反応の種類: GNF-Pf-117は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を修飾し、その特性を強化するために不可欠です .
一般的な試薬と条件: GNF-Pf-117に関与する反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 反応は、通常、最適な収率を確保するために、制御された温度と圧力条件下で行われます .
主な生成物: GNF-Pf-117の反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 これらの生成物は、多くの場合、GNF-Pf-117の核構造を保持しながら、強化または修飾された特性を示す中間体または誘導体です .
科学的研究の応用
GNF-Pf-117は、科学研究において幅広い用途があります。
作用機序
GNF-Pf-117の作用機序には、特定の酵素の選択的阻害が含まれます。 酵素の活性部位に結合し、正常な機能を阻害することで、酵素が関与する生物学的経路を調節します . この選択的阻害は、これらの酵素がさまざまな生物学的プロセスにおいて果たす役割を研究するために重要です .
類似化合物:
GNF-Pf-1127: 別の選択的阻害剤であり、類似の特性を持つが、分子標的が異なります.
GNF-Pf-5009: 別の酵素セットの阻害における有効性で知られています.
独自性: GNF-Pf-117は、特定の酵素を阻害する際のその高い選択性と効力のために独特です。 これは、科学者が酵素機能を高い精度で研究することを可能にするため、研究において貴重なツールとなっています .
類似化合物との比較
GNF-Pf-1127: Another selective inhibitor with similar properties but different molecular targets.
GNF-Pf-5009: Known for its efficacy in inhibiting a different set of enzymes.
Uniqueness: GNF-Pf-117 is unique due to its high selectivity and potency in inhibiting specific enzymes. This makes it a valuable tool in research, allowing scientists to study enzyme functions with high precision .
特性
CAS番号 |
117038-70-7 |
|---|---|
分子式 |
C22H17N7O13S2 |
分子量 |
651.5 g/mol |
IUPAC名 |
4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfophenyl)-5-(phenylcarbamoyl)tetrazol-2-ium-2-yl]-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C22H17N7O13S2/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40) |
InChIキー |
CFBVWCHTNQHZLT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-] |
正規SMILES |
COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-] |
| 117038-70-7 | |
同義語 |
2,3-bis (2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-((phenylamino)carbonyl)-2H-tetrazolium hydroxide XTT tetrazolium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)









